molecular formula C8H12N4O4 B11441881 (2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetic acid ethyl ester

(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetic acid ethyl ester

Cat. No.: B11441881
M. Wt: 228.21 g/mol
InChI Key: PFMXTUFEXPOPKQ-UHFFFAOYSA-N
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Description

ETHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a diazolo-imidazole core. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of ETHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out at elevated temperatures to facilitate the formation of the imidazole ring .

Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is also common in industrial settings to obtain high-purity products.

Chemical Reactions Analysis

ETHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring, leading to the formation of substituted imidazole derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in the formation of reduced imidazole compounds .

Scientific Research Applications

ETHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Imidazole derivatives, including this compound, are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating various diseases.

    Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

ETHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETATE can be compared with other imidazole derivatives, such as:

    Imidazole: The parent compound, which is a simple five-membered ring with two nitrogen atoms.

    Benzimidazole: A fused ring system containing an imidazole ring and a benzene ring, known for its broad-spectrum biological activities.

    Histidine: An amino acid containing an imidazole side chain, essential for protein synthesis and enzyme function.

The uniqueness of ETHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETATE lies in its specific structure, which imparts distinct chemical and biological properties compared to other imidazole derivatives .

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

ethyl 2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)acetate

InChI

InChI=1S/C8H12N4O4/c1-2-16-4(13)3-12-6-5(10-8(12)15)9-7(14)11-6/h5-6H,2-3H2,1H3,(H,10,15)(H2,9,11,14)

InChI Key

PFMXTUFEXPOPKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2C(NC(=O)N2)NC1=O

Origin of Product

United States

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